Empagliflozin is a synthetic, orally active anti-hyperglycemic agent that belongs to the gliflozin class of drugs []. It is classified as a sodium-glucose co-transporter 2 (SGLT2) inhibitor and is used in scientific research to investigate the mechanisms of glucose regulation and its potential therapeutic applications in diabetes and other metabolic disorders [].
Empagliflozin can be synthesized using various synthetic routes. One reported method involves a multi-step synthesis starting from commercially available α-D-glucose-[(13)C6] []. The synthesis involves the following key steps:
This synthetic route allows for the production of empagliflozin with a high degree of purity and yield []. Other synthetic routes are also available, utilizing different starting materials and intermediates [].
Empagliflozin exerts its anti-hyperglycemic effects by selectively inhibiting SGLT2, a protein primarily located in the proximal convoluted tubules of the kidneys []. SGLT2 is responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream []. By inhibiting SGLT2, empagliflozin prevents glucose reabsorption, leading to increased urinary glucose excretion and a reduction in blood glucose levels [].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2